![molecular formula C11H10N4O3 B6086363 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PHT, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The exact mechanism of action of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and angiogenesis. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high yield and purity. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the main limitations of using 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for research on 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione-based diagnostic tools for cancer and other diseases. Another area of interest is the development of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in various diseases.
Synthesis Methods
The synthesis of 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6-trioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate in the presence of a catalyst. The yield of this reaction is generally high, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. 5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-9-8(10(17)14-11(18)13-9)6-12-15-7-4-2-1-3-5-7/h1-6,15H,(H3,13,14,16,17,18)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYFZUPFAGBHPS-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(E)-(phenylhydrazinylidene)methyl]-1H-pyrimidine-2,4-dione |
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